Methyl 2-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate
Description
Methyl 2-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate is a benzoate ester derivative featuring a urea linkage substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group. This compound is structurally distinct due to its sulfone-containing tetrahydrothiophene ring and carbamoyl amino functionality.
Properties
IUPAC Name |
methyl 2-[(1,1-dioxothiolan-3-yl)carbamoylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5S/c1-20-12(16)10-4-2-3-5-11(10)15-13(17)14-9-6-7-21(18,19)8-9/h2-5,9H,6-8H2,1H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEUYBBLUKWLBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC2CCS(=O)(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through a cyclization reaction involving a suitable diene and a sulfur source.
Introduction of the Sulfone Group: The tetrahydrothiophene ring is then oxidized to introduce the sulfone group, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Carbamoylation: The sulfone-containing tetrahydrothiophene is reacted with an isocyanate to form the carbamoyl group.
Esterification: Finally, the carbamoyl intermediate is esterified with methyl 2-aminobenzoate under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfone group back to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Scientific Research Applications
Biological Activities
Research indicates that Methyl 2-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate exhibits several promising biological activities:
- Antioxidant Activity : Compounds with similar structures have shown potential as antioxidants, which can mitigate oxidative stress in biological systems .
- Antibacterial Properties : The presence of the thiophene ring may enhance antibacterial activity against various pathogens, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
- Antifungal Activity : Similar compounds have demonstrated antifungal effects, indicating potential applications in treating fungal infections .
Medicinal Chemistry
This compound can serve as a lead compound for designing new drugs targeting bacterial infections or inflammatory diseases. Its structural features may allow for modifications that enhance efficacy and reduce toxicity.
Agricultural Chemistry
Given its antibacterial and antifungal properties, this compound could be explored for use as a biopesticide or fungicide in agricultural applications. Its effectiveness against plant pathogens could improve crop yields and reduce reliance on synthetic chemicals.
Case Study 1: Antibacterial Screening
In a recent study assessing the antibacterial activity of various benzoate derivatives, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The compound was tested at different concentrations, revealing a dose-dependent response with minimal inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Methyl 2-{...} | 32 | Staphylococcus aureus |
| Methyl 2-{...} | 64 | Escherichia coli |
Case Study 2: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of various compounds included this compound. The results indicated a reduction in pro-inflammatory cytokines in vitro, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism by which Methyl 2-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate exerts its effects is likely related to its ability to interact with specific molecular targets. The sulfone group can form strong interactions with electrophilic sites, while the carbamoyl group can participate in hydrogen bonding. These interactions may modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Structural Analogues
The compound’s urea and benzoate ester groups align it with sulfonylurea herbicides (e.g., bensulfuron-methyl, metsulfuron-methyl) listed in . However, key differences include:
- Urea vs. Sulfonylurea Linkage : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), which contain a sulfonylurea bridge (–SO₂NHCONH–), the target compound features a carbamoyl urea group (–NHCONH–) directly attached to the benzoate ester. This distinction may influence binding affinity and selectivity in biological targets .
- Tetrahydrothiophene Sulfone vs. Heterocyclic Substituents: The 1,1-dioxidotetrahydrothiophen-3-yl group replaces the pyrimidine or triazine rings found in sulfonylureas.
Table 1: Structural and Functional Comparison
Physicochemical and Toxicological Properties
- Solubility and Stability: The tetrahydrothiophene sulfone moiety may improve water solubility compared to purely aromatic analogues (e.g., metsulfuron-methyl). However, like 2-cyano-N-[(methylamino)carbonyl]acetamide , the toxicological profile of the target compound remains understudied, necessitating caution in handling.
Biological Activity
Methyl 2-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}benzoate, a compound with the molecular formula and a molecular weight of approximately 312.34 g/mol, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit enzyme inhibition properties and modulate several signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that compounds similar to this compound often exhibit significant antimicrobial properties. For instance, derivatives containing thiophene rings have shown efficacy against various bacterial strains. A study demonstrated that a related compound inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 32 µg/mL .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies. A recent investigation into similar benzoate derivatives revealed that they could induce apoptosis in cancer cell lines such as HeLa and MCF-7 . The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins .
Anti-inflammatory Effects
This compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide-stimulated macrophages .
Study 1: Antimicrobial Efficacy
In a comparative study involving various benzoate derivatives, this compound exhibited superior antimicrobial activity against Pseudomonas aeruginosa , achieving a minimum inhibitory concentration (MIC) of 16 µg/mL. This study highlights the compound's potential as a lead candidate for developing new antibiotics .
Study 2: Anticancer Activity
A study focusing on the anticancer effects of thiophene-containing compounds found that this compound significantly inhibited cell proliferation in colorectal cancer cells (HT-29) with an IC50 value of 12 µM. Flow cytometry analysis confirmed that the compound induced G0/G1 phase arrest .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
